3-Iodophenylacetic acid

Beschreibung

The exact mass of the compound 3-Iodophenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Iodophenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodophenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

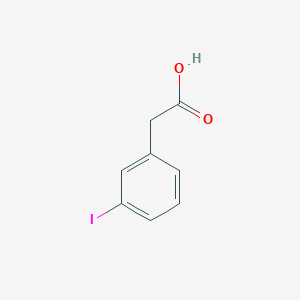

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-iodophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSWWBAFGGGWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397634 | |

| Record name | 3-Iodophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-69-9 | |

| Record name | 3-Iodophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Iodophenylacetic Acid: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 3-Iodophenylacetic acid. The information is curated for professionals in research and drug development, with a focus on delivering precise, quantitative data and actionable experimental methodologies.

Core Chemical and Physical Properties

3-Iodophenylacetic acid is a white to light yellow solid, recognized for its utility as a building block in organic synthesis.[1] It is sensitive to light and should be stored in a dark, dry place at room temperature.[2][3]

Quantitative Data Summary

The key physicochemical properties of 3-Iodophenylacetic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 1878-69-9 | [2][3] |

| Molecular Formula | C₈H₇IO₂ | [2][4] |

| Molecular Weight | 262.04 g/mol | [3] |

| Physical Properties | ||

| Melting Point | 127-131 °C | [2][3] |

| Boiling Point | 347.2 °C at 760 mmHg | [2] |

| Density | 1.885 g/cm³ | [2] |

| Vapor Pressure | 2.07E-05 mmHg at 25°C | [2] |

| Flash Point | 163.8 °C | [2] |

| Chemical Properties | ||

| pKa | 4.159 at 25°C | [2] |

| LogP | 1.91830 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

Chemical Structure and Identification

The structural details of 3-Iodophenylacetic acid are fundamental to understanding its reactivity and application in synthesis.

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | 2-(3-iodophenyl)acetic acid | [4][5] |

| SMILES | OC(=O)Cc1cccc(I)c1 | [3] |

| InChI | 1S/C8H7IO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | [3] |

| InChIKey | MRSWWBAFGGGWRH-UHFFFAOYSA-N | [3] |

Experimental Protocols

Synthesis of 3-Iodophenylacetic Acid

A common method for the synthesis of 3-Iodophenylacetic acid is through the hydrolysis of 2-(3-iodophenyl)acetonitrile.[6]

Materials:

-

2-(3-iodophenyl)acetonitrile (0.2 g)

-

1.0 M aqueous sodium hydroxide (NaOH) solution (1.0 mL)

-

1.0 M hydrochloric acid (HCl) solution

-

Diethyl ether

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 0.2 g of 2-(3-iodophenyl)acetonitrile in 1.0 mL of 1.0 M aqueous NaOH solution in a suitable flask.[6]

-

Heat the mixture at reflux for 4 hours.[6]

-

After cooling, extract the aqueous phase with diethyl ether to remove any unreacted starting material.[6]

-

Acidify the aqueous phase with 1.0 M HCl solution to a pH of less than 7.[6]

-

Extract the acidified aqueous phase again with diethyl ether.[6]

-

Combine the organic phases, wash with distilled water, and dry over anhydrous Na₂SO₄.[6]

-

Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield the final product.[6]

This protocol typically yields approximately 0.17 g (83% yield) of 3-Iodophenylacetic acid.[6] The product can be characterized by ¹H NMR.[6]

Caption: Synthesis workflow for 3-Iodophenylacetic acid.

Biological Context and Signaling Pathways

While specific signaling pathways for 3-Iodophenylacetic acid are not extensively documented, its parent compound, phenylacetic acid (PAA), is recognized as a natural auxin in plants.[7] PAA, much like the more studied indole-3-acetic acid (IAA), regulates plant growth and development by mediating gene expression through the TIR1/AFB signaling pathway.[7] Phenylacetic acid derivatives are also explored for various therapeutic applications, including as nonsteroidal anti-inflammatory drugs (NSAIDs) and as agonists for receptors like hPPAR and LXR.[1][8][9] A study on 4-iodophenylacetic acid labeled with I-131 showed potential for tumor uptake, suggesting a role in oncology research.[10]

The diagram below illustrates the generalized auxin signaling pathway, which is a relevant model for understanding the biological activity of PAA and its derivatives.

Caption: Generalized auxin signaling pathway.

Safety and Handling

3-Iodophenylacetic acid is classified as an irritant.[3] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling this compound.[3]

Conclusion

3-Iodophenylacetic acid is a versatile chemical intermediate with well-defined properties. Its synthesis is straightforward, and its biological relevance, particularly in the context of phenylacetic acid's role as an auxin and the broader therapeutic potential of its derivatives, makes it a compound of significant interest to the scientific community. The data and protocols provided in this guide serve as a valuable resource for researchers and developers working with this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. 3-碘苯乙酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Iodophenylacetic acid | 1878-69-9 [amp.chemicalbook.com]

- 5. 3-Iodophenylacetic acid|lookchem [lookchem.com]

- 6. 3-Iodophenylacetic acid | 1878-69-9 [chemicalbook.com]

- 7. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Synthesis and Purification of 3-Iodophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 3-iodophenylacetic acid for laboratory applications. The document details established synthetic methodologies, purification protocols, and relevant quantitative data to assist researchers in obtaining high-purity material for their work.

Introduction

3-Iodophenylacetic acid is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceutical compounds and other complex organic molecules. Its utility stems from the presence of both a carboxylic acid functional group, which allows for a variety of coupling reactions, and an iodine atom on the aromatic ring, which can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. This guide outlines two primary synthetic routes to this compound and provides detailed purification procedures.

Synthetic Methodologies

Two principal synthetic routes for the preparation of 3-iodophenylacetic acid are presented: the hydrolysis of 2-(3-iodophenyl)acetonitrile and the Sandmeyer reaction of 3-aminophenylacetic acid.

Synthesis via Hydrolysis of 2-(3-Iodophenyl)acetonitrile

This is a robust and high-yielding two-step process starting from 3-iodobenzyl bromide. The first step involves a nucleophilic substitution to form the nitrile, which is then hydrolyzed to the carboxylic acid.

Reaction Scheme:

Synthesis via Sandmeyer Reaction of 3-Aminophenylacetic Acid

The Sandmeyer reaction provides an alternative route, starting from the readily available 3-aminophenylacetic acid.[1][2][3] This method involves the diazotization of the amino group followed by displacement with iodide.[4][5][6] While a versatile method for introducing iodine into an aromatic ring, the specific conditions for this substrate may require optimization.[3]

Reaction Scheme:

Experimental Protocols

Detailed Protocol for Hydrolysis of 2-(3-Iodophenyl)acetonitrile

This protocol is based on a well-established procedure with a reported yield of 83%.[7][8][9]

Materials:

-

2-(3-Iodophenyl)acetonitrile

-

1.0 M aqueous sodium hydroxide (NaOH) solution

-

1.0 M hydrochloric acid (HCl) solution

-

Diethyl ether

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 0.2 g of 2-(3-iodophenyl)acetonitrile in 1.0 mL of 1.0 M aqueous sodium hydroxide solution.[7][8]

-

Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.[7][8]

-

Work-up (Extraction 1): After cooling to room temperature, transfer the reaction mixture to a separatory funnel and extract the aqueous phase with diethyl ether to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.[7][8]

-

Acidification: Carefully acidify the aqueous phase to a pH of less than 7 with 1.0 M hydrochloric acid solution.[7][8]

-

Work-up (Extraction 2): Extract the acidified aqueous phase with diethyl ether (3 x 20 mL).[7][8]

-

Drying and Concentration: Combine the organic extracts, wash with distilled water, and dry over anhydrous sodium sulfate.[7][8] Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield the crude 3-iodophenylacetic acid.[7][8]

General Protocol for Sandmeyer Reaction of 3-Aminophenylacetic Acid

This protocol outlines the general steps for the Sandmeyer reaction. Optimal quantities and reaction times may need to be determined empirically.

Materials:

-

3-Aminophenylacetic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Sodium bisulfite (optional, for quenching excess iodine)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Diazotization: Dissolve 3-aminophenylacetic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

-

Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.[5]

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: If the solution is dark due to excess iodine, add a small amount of sodium bisulfite solution until the color disappears. Extract the product with diethyl ether.

-

Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification

The primary method for purifying crude 3-iodophenylacetic acid is recrystallization.

Recrystallization Protocol

A mixed solvent system of ethanol and water is often effective for the recrystallization of carboxylic acids.[10][11]

Materials:

-

Crude 3-iodophenylacetic acid

-

Ethanol

-

Distilled water

Procedure:

-

Dissolution: Place the crude 3-iodophenylacetic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[10]

-

Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.[10] If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

-

Cooling: Allow the flask to cool slowly to room temperature to promote the formation of large crystals.[1][10] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

-

Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining impurities.[10]

-

Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and properties of 3-iodophenylacetic acid.

Table 1: Synthesis Parameters

| Parameter | Hydrolysis of 2-(3-Iodophenyl)acetonitrile | Sandmeyer Reaction of 3-Aminophenylacetic Acid |

| Starting Material | 2-(3-Iodophenyl)acetonitrile | 3-Aminophenylacetic acid |

| Key Reagents | NaOH, HCl | NaNO₂, HCl, KI |

| Reaction Time | 4 hours[7][8] | 1-3 hours (typical) |

| Reaction Temperature | Reflux | 0-5 °C (diazotization), RT (iodination) |

| Reported Yield | 83%[7][8] | Potentially high, but requires optimization |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₇IO₂ |

| Molecular Weight | 262.04 g/mol |

| Appearance | White to light yellow solid |

| Melting Point | 127-131 °C[9] |

| Purity (Commercial) | ≥98%[12] |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 3-iodophenylacetic acid via the hydrolysis route.

Caption: Experimental workflow for the synthesis and purification of 3-Iodophenylacetic acid.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 3-Iodophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. 3-Iodophenylacetic acid | 1878-69-9 [chemicalbook.com]

- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 11. researchgate.net [researchgate.net]

- 12. chemscene.com [chemscene.com]

An In-depth Technical Guide to 3-Iodophenylacetic Acid (CAS: 1878-69-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodophenylacetic acid, with the CAS number 1878-69-9, is an aromatic carboxylic acid that holds potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a phenylacetic acid scaffold substituted with an iodine atom at the meta position, offers unique physicochemical properties that can be exploited for the development of novel therapeutic agents and other specialized chemicals. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 3-Iodophenylacetic acid, with a focus on experimental protocols and data relevant to researchers and drug development professionals. While specific biological activity data for this compound is limited in publicly accessible literature, this guide will also touch upon the known activities of related phenylacetic acid derivatives to provide a contextual understanding of its potential.

Chemical and Physical Properties

3-Iodophenylacetic acid is a solid at room temperature, typically appearing as a white to light yellow crystalline powder.[1] The presence of the iodine atom significantly increases its molecular weight and influences its electronic and lipophilic character compared to unsubstituted phenylacetic acid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-Iodophenylacetic Acid

| Property | Value | Reference(s) |

| CAS Number | 1878-69-9 | [1] |

| Molecular Formula | C₈H₇IO₂ | [1][2] |

| Molecular Weight | 262.04 g/mol | [1][2] |

| Melting Point | 127-131 °C | [1] |

| Boiling Point (Predicted) | 347.2 ± 25.0 °C | [1] |

| Density (Predicted) | 1.885 ± 0.06 g/cm³ | [1] |

| pKa | 4.159 (at 25 °C) | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | |

| InChI Key | MRSWWBAFGGGWRH-UHFFFAOYSA-N | |

| SMILES | O=C(O)Cc1cccc(I)c1 | [2] |

Synthesis of 3-Iodophenylacetic Acid

The most commonly cited method for the synthesis of 3-Iodophenylacetic acid is the hydrolysis of 2-(3-iodophenyl)acetonitrile.[1][3] Other potential, though less detailed, synthetic routes may involve starting materials such as m-iodobenzyl bromide or 3-aminophenylacetic acid.[4]

Experimental Protocol: Hydrolysis of 2-(3-iodophenyl)acetonitrile

This protocol provides a detailed procedure for the synthesis of 3-Iodophenylacetic acid from 2-(3-iodophenyl)acetonitrile.[1][3]

Reagents and Materials:

-

2-(3-iodophenyl)acetonitrile

-

1.0 M Sodium hydroxide (NaOH) solution

-

1.0 M Hydrochloric acid (HCl) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 0.2 g of 2-(3-iodophenyl)acetonitrile in 1.0 mL of 1.0 M aqueous sodium hydroxide solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.

-

Acidify the aqueous phase with 1.0 M hydrochloric acid solution to a pH of less than 7. A precipitate of 3-Iodophenylacetic acid should form.

-

Extract the acidified aqueous phase with diethyl ether.

-

Combine the organic extracts and wash with distilled water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Isolation:

-

Filter off the desiccant.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system.

Expected Yield: Approximately 83%.[3]

Characterization: The product can be characterized by ¹H NMR spectroscopy. The expected signals in DMSO-d₆ are: δ 7.65 (s, 1H), 7.5 (d, 1H), 7.3 (d, 1H), 7.1 (m, 1H), 3.6 (s, 2H).[1][3]

References

Discovery and history of 3-Iodophenylacetic acid in plant science

Abstract

3-Iodophenylacetic acid (3-IPA) is a synthetic derivative of phenylacetic acid (PAA), a naturally occurring auxin in plants. While direct research on 3-IPA in plant science is limited, its structural characteristics and the established principles of structure-activity relationships for auxins suggest its potential as a plant growth regulator. This technical guide synthesizes the available information on its parent compound, PAA, and related halogenated derivatives to infer the discovery context, potential biological activity, and mechanism of action of 3-IPA. Detailed protocols for its chemical synthesis and for standardized auxin bioassays are provided, alongside visualizations of the canonical auxin signaling pathway and relevant experimental workflows. This document serves as a foundational resource for researchers interested in exploring the physiological effects and potential applications of this understudied auxin analog.

Discovery and Historical Context

The history of 3-Iodophenylacetic acid in plant science is not well-documented and is best understood through the lens of its parent compound, Phenylacetic acid (PAA).

Phenylacetic Acid (PAA): An Understudied Natural Auxin

PAA has been recognized as a natural auxin in various plant species for over four decades.[1][2] Its discovery followed the initial characterization of the principal and most-studied auxin, Indole-3-acetic acid (IAA). Research into PAA was most prominent in the 1980s, where its widespread distribution and biological activity were established.[3] However, due to the intense focus on IAA, comprehensive research into the specific roles and mechanisms of PAA declined, and has only recently seen a resurgence.[3]

PAA is now known to be involved in various aspects of plant growth and development, acting through the same primary signaling pathway as IAA.[1][2] This historical context suggests that 3-IPA was likely synthesized and potentially screened for auxin activity during broader investigations into structure-activity relationships of synthetic auxins, which aimed to identify novel and more potent or stable plant growth regulators.

Structure-Activity Relationship and the Significance of the Meta-Position

Early research into synthetic auxins established that the chemical structure of a molecule dictates its biological activity. For substituted phenylacetic acids, the position of the substituent on the phenyl ring is critical. Studies have indicated that for mono-substituted phenylacetic acids, the meta position (carbon-3) is particularly important for conferring growth-promoting auxin activity.[4] This principle provides a strong theoretical foundation for postulating that 3-Iodophenylacetic acid, with its iodine atom at the meta-position, possesses auxin-like properties.

Quantitative Data Summary

Table 1: Inferred Biological Activity of 3-Iodophenylacetic Acid in Standard Auxin Bioassays

| Bioassay | Expected Outcome | Inferred Potency Relative to IAA |

| Coleoptile Elongation | Promotion of cell elongation | Lower |

| Root Growth Inhibition | Inhibition of primary root growth at supra-optimal concentrations | Lower |

| Lateral Root Formation | Promotion of lateral root initiation | Lower to an unknown extent |

| Callus Proliferation | Stimulation of cell division and callus growth | Lower to an unknown extent |

| Somatic Embryogenesis | Potential to induce or support somatic embryogenesis | Unknown |

Note: This table is based on the established activity of Phenylacetic Acid (PAA) and general principles of auxin structure-activity relationships. Direct experimental verification for 3-IPA is required.

Table 2: Example Quantitative Data for a Halogenated PAA Derivative (4-Chlorophenylacetic Acid) on Litchi Somatic Embryogenesis

To provide a tangible example of the efficacy of a halogenated PAA, the following data is summarized from a study on litchi callus proliferation and somatic embryogenesis.

| Treatment (Concentration mg·L⁻¹) | Callus Proliferation Index | Number of Transparent Embryos |

| Control (No PAA derivative) | 1.5 ± 0.2 | 10 ± 1 |

| 4-CPA (5) | 2.1 ± 0.3 | 25 ± 3 |

| 4-CPA (10) | 2.8 ± 0.4 | 40 ± 5 |

| 4-CPA (20) | 3.5 ± 0.5 | 65 ± 7 |

| 4-CPA (40) | 2.5 ± 0.3 | 35 ± 4 |

Data adapted from a study on Litchi chinensis, illustrating the dose-dependent effect of a halogenated PAA derivative (4-chlorophenylacetic acid - CPA). Peak activity was observed at 20 mg·L⁻¹.[5] A similar dose-dependent activity would be expected for 3-IPA, though the optimal concentration may differ.

Experimental Protocols

Protocol 1: Chemical Synthesis of 3-Iodophenylacetic Acid

This protocol describes the synthesis of 3-Iodophenylacetic acid from 2-(3-iodophenyl)acetonitrile.[6]

Materials:

-

2-(3-iodophenyl)acetonitrile

-

1.0 M aqueous Sodium Hydroxide (NaOH) solution

-

Diethyl ether

-

1.0 M Hydrochloric acid (HCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Distilled water

-

Reflux apparatus, separatory funnel, rotary evaporator, filtration apparatus

Procedure:

-

Dissolve 0.2 g of 2-(3-iodophenyl)acetonitrile in 1.0 mL of 1.0 M aqueous NaOH solution in a round-bottom flask.

-

Heat the reaction mixture at reflux for 4 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel and extract with diethyl ether to remove any unreacted starting material. Discard the organic phase.

-

Carefully acidify the aqueous phase with 1.0 M HCl solution to a pH below 7, which will precipitate the carboxylic acid product.

-

Extract the acidified aqueous phase with diethyl ether three times.

-

Combine the organic phases and wash with distilled water.

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

Remove the desiccant by filtration.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product, 3-Iodophenylacetic acid.[6]

Protocol 2: Generalized Avena Coleoptile Elongation Bioassay

This bioassay is a classic method for determining the activity of auxins by measuring their effect on the elongation of oat coleoptile segments.

Materials:

-

Oat seeds (Avena sativa)

-

Test compound (3-Iodophenylacetic acid) stock solution

-

Buffer solution (e.g., 10 mM potassium phosphate buffer, pH 6.0) containing 2% sucrose

-

Petri dishes, filter paper

-

Incubator or dark room at 25°C

-

Ruler or digital caliper

Procedure:

-

Seed Germination: Germinate oat seeds on moist filter paper in the dark for approximately 72 hours at 25°C.

-

Coleoptile Preparation: Under a dim green safe-light, select uniform seedlings with straight coleoptiles of about 20-30 mm in length. Cut 10 mm segments from the region 3 mm below the coleoptile tip.

-

Incubation: Prepare a serial dilution of 3-IPA in the buffer solution (e.g., from 10⁻⁸ M to 10⁻⁴ M). Include a buffer-only control.

-

Place 10 coleoptile segments into a petri dish containing 10 mL of a specific test solution.

-

Incubate the petri dishes in the dark at 25°C for 18-24 hours.

-

Measurement: After incubation, measure the final length of each coleoptile segment to the nearest 0.1 mm.

-

Data Analysis: Calculate the average elongation for each concentration. Plot the mean elongation against the logarithm of the 3-IPA concentration to generate a dose-response curve.

Protocol 3: Generalized Root Growth Inhibition Bioassay

This bioassay assesses auxin activity by measuring the inhibition of primary root growth in seedlings.

Materials:

-

Arabidopsis thaliana or radish seeds

-

Murashige and Skoog (MS) agar plates (0.5x strength, 1% sucrose, pH 5.7)

-

Test compound (3-Iodophenylacetic acid) stock solution

-

Sterile water

-

Growth chamber (22°C, 16h light/8h dark cycle)

-

Ruler or flatbed scanner and image analysis software (e.g., ImageJ)

Procedure:

-

Seed Sterilization and Plating: Surface-sterilize seeds and place them on MS agar plates supplemented with a range of 3-IPA concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM).

-

Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

-

Incubation: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface.

-

Growth and Measurement: After 5-7 days of growth, measure the length of the primary root for each seedling.

-

Data Analysis: Calculate the average root length for each concentration. Plot the mean root length against the 3-IPA concentration. Results are often expressed as a percentage of the control (0 µM) growth.

Signaling Pathways and Experimental Workflows

Canonical Auxin Signaling Pathway

3-Iodophenylacetic acid, as an analog of PAA and IAA, is expected to function through the canonical TIR1/AFB signaling pathway. In this pathway, auxin acts as a "molecular glue," promoting the interaction between the TIR1/AFB F-box proteins and Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome, thereby de-repressing the Auxin Response Factor (ARF) transcription factors, which then regulate the expression of auxin-responsive genes.

Caption: Canonical TIR1/AFB auxin signaling pathway activated by 3-IPA.

Experimental Workflow for Bioactivity Testing

The following diagram outlines a typical workflow for characterizing the biological activity of a novel or understudied compound like 3-Iodophenylacetic acid.

Caption: General experimental workflow for testing the bioactivity of 3-IPA.

Logical Relationship of Auxin Analogs

This diagram illustrates the structural and functional relationship between the primary natural auxin (IAA), the parent compound of 3-IPA (PAA), and 3-IPA itself.

Caption: Logical relationship of 3-IPA to natural auxins IAA and PAA.

Conclusion and Future Directions

While 3-Iodophenylacetic acid remains a largely uncharacterized compound in plant science, a review of related literature provides a strong basis for its classification as a synthetic auxin. Its chemical structure, particularly the iodine substitution at the meta-position of the phenyl ring, suggests it possesses biological activity, likely mediated through the canonical TIR1/AFB signaling pathway.

The primary limitation in the current understanding of 3-IPA is the absence of direct experimental data. Future research should focus on:

-

Systematic Bioassays: Conducting dose-response studies using the standardized protocols outlined in this guide to quantify the potency of 3-IPA relative to IAA and PAA for various physiological responses.

-

Receptor Binding Studies: Performing in vitro binding assays to determine the affinity of 3-IPA for different TIR1/AFB auxin co-receptors.

-

Transcriptomic Analysis: Using RNA-sequencing to identify the set of auxin-responsive genes regulated by 3-IPA and comparing it to the transcriptomes induced by IAA and PAA.

-

Agricultural and Biotechnological Applications: Investigating its potential use in tissue culture, such as in somatic embryogenesis or adventitious rooting, where the stability or specific activity of a synthetic auxin may be advantageous.

By systematically addressing these research gaps, the specific properties of 3-Iodophenylacetic acid can be elucidated, potentially revealing a useful tool for both fundamental plant biology research and applied agricultural technologies.

References

- 1. youtube.com [youtube.com]

- 2. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating the hormone Auxin (IAA), a Plant Growth Regulator - Science & Plants for Schools [saps.org.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Hansch, C., Muir, R.M., Fujita, T., Maloney, P.P., Geiger, F. and Streich, M. (1963) The Correlation of Biological Activity of Plant Growth Regulators and Chloromycetin Derivatives with Hammett Constants and Partition Coefficients. Journal Chemical Society, 85, 2817-2824. - References - Scientific Research Publishing [scirp.org]

An In-depth Technical Guide to 3-Iodophenylacetic Acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and experimental details of 3-Iodophenylacetic acid, tailored for researchers, scientists, and professionals in drug development.

Core Properties of 3-Iodophenylacetic Acid

3-Iodophenylacetic acid is a substituted aromatic carboxylic acid. Its fundamental chemical data are summarized below.

| Property | Value | References |

| Molecular Formula | C₈H₇IO₂ | [1][2][3] |

| Molecular Weight | 262.04 g/mol | [2][4] |

| CAS Number | 1878-69-9 | [1][2][4] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 127-131 °C | [1][3][4] |

| Linear Formula | IC₆H₄CH₂CO₂H | [4] |

| SMILES | O=C(O)CC1=CC=CC(I)=C1 | [2] |

Experimental Protocols

Synthesis of 3-Iodophenylacetic Acid from 2-(3-iodophenyl)acetonitrile

A common and effective method for the synthesis of 3-Iodophenylacetic acid is through the hydrolysis of 2-(3-iodophenyl)acetonitrile.[1]

Materials:

-

2-(3-iodophenyl)acetonitrile (0.2 g)

-

1.0 M aqueous sodium hydroxide (NaOH) solution (1.0 mL)

-

1.0 M hydrochloric acid (HCl) solution

-

Ether

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 0.2 g of 2-(3-iodophenyl)acetonitrile in 1.0 mL of a 1.0 M aqueous sodium hydroxide solution.[1]

-

Hydrolysis: Heat the reaction mixture to reflux and maintain for 4 hours.[1]

-

Extraction (1): After cooling, extract the aqueous phase with ether to remove any unreacted starting material or non-acidic impurities.[1]

-

Acidification: Acidify the aqueous phase with a 1.0 M hydrochloric acid solution until the pH is less than 7.[1]

-

Extraction (2): Perform another extraction of the acidified aqueous phase with ether.[1]

-

Washing and Drying: Combine the organic phases from the second extraction, wash with distilled water, and dry over anhydrous sodium sulfate.[1]

-

Isolation: Remove the desiccant by filtration and concentrate the filtrate under reduced pressure to yield the final product, 3-Iodophenylacetic acid.[1]

Yield: This procedure typically results in a yield of approximately 83% (0.17 g).[1]

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of 3-Iodophenylacetic acid as detailed in the experimental protocol.

References

Spectroscopic Profile of 3-Iodophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-iodophenylacetic acid, a compound of interest in various research and development applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and utilization in scientific endeavors.

Spectroscopic Data Summary

The spectroscopic data for 3-iodophenylacetic acid is summarized below, providing a quick reference for its key analytical parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 3-iodophenylacetic acid, recorded in DMSO-d6, exhibits characteristic signals corresponding to the aromatic and aliphatic protons.[1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 | s | 1H | Aromatic H |

| 7.5 | d | 1H | Aromatic H |

| 7.3 | d | 1H | Aromatic H |

| 7.1 | m | 1H | Aromatic H |

| 3.6 | s | 2H | -CH₂- |

Infrared (IR) Spectroscopy

An experimental IR spectrum for 3-iodophenylacetic acid is not available in the reviewed literature. However, the expected characteristic absorption bands can be predicted based on its functional groups. The spectrum would be dominated by a very broad O-H stretching band for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. A strong carbonyl (C=O) stretching absorption is expected around 1700 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic ring and the methylene group would appear around 3100-3000 cm⁻¹ and 2900 cm⁻¹, respectively. Aromatic C=C stretching bands would be observed in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for 3-iodophenylacetic acid, including fragmentation patterns, is not specified in the available search results. The molecular weight of 3-iodophenylacetic acid is 262.04 g/mol .[4][5][6] Therefore, the molecular ion peak (M⁺) would be expected at an m/z of 262. A common fragmentation pathway for phenylacetic acids involves the loss of the carboxyl group (-COOH), which would result in a fragment ion at m/z 217. Another potential fragmentation is the loss of the entire acetic acid side chain, leading to an iodophenyl fragment. For the related compound, 2-iodophenylacetic acid, a low-resolution mass spectrometry (LRMS) in negative ion mode (ESI-) showed a peak for [M-H]⁻ at m/z 260.78.[3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of 3-iodophenylacetic acid would be dissolved in a deuterated solvent, such as DMSO-d6 or CDCl₃, at a concentration suitable for NMR analysis. The ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS). For ¹³C NMR, the spectrum is typically proton-decoupled to simplify the signals to singlets for each unique carbon atom.

IR Spectroscopy

The IR spectrum of solid 3-iodophenylacetic acid can be obtained using the potassium bromide (KBr) pellet method or as a thin film. For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk. The disk is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Mass Spectrometry

Mass spectral analysis would be performed using a mass spectrometer, typically with an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer as a fine spray, which allows for the analysis of less volatile compounds.

Workflow for Spectroscopic Analysis

The general workflow for obtaining and analyzing spectroscopic data for a compound like 3-iodophenylacetic acid is illustrated in the following diagram.

Caption: Workflow of spectroscopic analysis.

References

A Technical Guide to 3-Iodophenylacetic Acid for Researchers and Drug Development Professionals

An in-depth examination of 3-Iodophenylacetic acid, a versatile building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its suppliers, purity grades, and key experimental applications, tailored for researchers, scientists, and professionals in drug development.

Introduction

3-Iodophenylacetic acid (CAS No. 1878-69-9) is a substituted aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a wide range of organic molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where the iodo-substituent offers a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide delves into the technical specifications of commercially available 3-Iodophenylacetic acid, its procurement, and its application in synthetic and biological research.

Commercial Availability and Purity Grades

A variety of chemical suppliers offer 3-Iodophenylacetic acid in different quantities and purity grades to cater to diverse research and development needs. The purity of the compound is a critical factor, as impurities can significantly impact the outcome of chemical reactions and biological assays. The most common purity grades available are ≥95%, ≥97%, and ≥98%.

For early-stage research and synthesis of derivatives where stringent purity is not paramount, a grade of 95% may be sufficient. However, for applications in drug discovery, analytical standard preparation, and late-stage development, higher purity grades of ≥98% are recommended. It is imperative for researchers to consult the certificate of analysis (CoA) provided by the supplier to ascertain the impurity profile.

Below is a summary of prominent suppliers and the purity grades they typically offer:

| Supplier | Purity Grades Offered |

| Sigma-Aldrich | 95% |

| TCI America | >98.0% (GC) |

| ChemScene | ≥98% |

| Thermo Scientific | 98% |

| BLD Pharm | ≥98% |

| Matrix Scientific | 97% |

Note: Availability and purity grades are subject to change. Researchers should always verify the current specifications with the respective suppliers.

Experimental Protocols

Synthesis of 3-Iodophenylacetic Acid

A common laboratory-scale synthesis of 3-Iodophenylacetic acid involves the hydrolysis of 2-(3-iodophenyl)acetonitrile.[1] This method provides a reliable route to the desired product with good yield.

Materials:

-

2-(3-iodophenyl)acetonitrile

-

1.0 M aqueous sodium hydroxide (NaOH) solution

-

1.0 M hydrochloric acid (HCl) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Distilled water

Procedure:

-

Dissolve 0.2 g of 2-(3-iodophenyl)acetonitrile in 1.0 mL of 1.0 M aqueous NaOH solution in a round-bottom flask.

-

Heat the reaction mixture at reflux for 4 hours.

-

After cooling to room temperature, extract the aqueous phase with diethyl ether to remove any unreacted starting material.

-

Carefully acidify the aqueous phase with 1.0 M HCl solution to a pH of less than 7.

-

Extract the acidified aqueous phase with diethyl ether.

-

Combine the organic phases and wash with distilled water.

-

Dry the organic phase over anhydrous Na₂SO₄.

-

Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield 3-Iodophenylacetic acid.

A visual representation of this experimental workflow is provided below:

Application in the Synthesis of a COX Inhibitor (Diclofenac Analogue)

3-Iodophenylacetic acid is a valuable precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and their analogues. The following is a representative protocol for the synthesis of a diclofenac analogue, a well-known cyclooxygenase (COX) inhibitor, starting from a substituted phenylacetic acid.

Materials:

-

3-Iodophenylacetic acid (or other substituted phenylacetic acid)

-

2,6-dichloroaniline

-

Copper powder

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

In a reaction vessel, combine 3-Iodophenylacetic acid, 2,6-dichloroaniline, copper powder, and potassium carbonate in DMF.

-

Heat the mixture under an inert atmosphere at a temperature sufficient to drive the condensation reaction (e.g., 120-140 °C) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Acidify the mixture with HCl to precipitate the crude product.

-

Filter the solid, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the purified diclofenac analogue.

Role in Signaling Pathways: The Cyclooxygenase (COX) Pathway

While 3-Iodophenylacetic acid itself is not a direct modulator of signaling pathways, its derivatives are prominent inhibitors of the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. NSAIDs derived from phenylacetic acid, such as diclofenac and ibuprofen, exert their therapeutic effects by blocking the activity of COX-1 and COX-2.[2][3][4]

These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[2][4] By inhibiting COX enzymes, these drugs reduce the production of prostaglandins, thereby alleviating inflammatory symptoms. The general mechanism is illustrated in the signaling pathway diagram below.

Conclusion

3-Iodophenylacetic acid is a foundational reagent for researchers and professionals in drug discovery and development. Its commercial availability in various purity grades allows for its application across different stages of research, from initial synthesis to the development of analytical standards. The experimental protocols provided herein offer practical guidance for its synthesis and its utilization in the creation of biologically active molecules. Furthermore, understanding its relevance as a scaffold for potent enzyme inhibitors, such as those targeting the COX pathway, underscores its significance in medicinal chemistry. As with any chemical reagent, it is crucial for researchers to select the appropriate purity grade for their specific application and to adhere to safe laboratory practices.

References

Potential Research Applications of 3-Iodophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodophenylacetic acid (3-IPA) is a halogenated derivative of phenylacetic acid (PAA) with significant potential in diverse research and development sectors. Its utility spans from being a key building block in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs), to exhibiting intrinsic biological activity as an auxin-like compound in plant physiology. This technical guide provides an in-depth overview of the core research applications of 3-IPA, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to facilitate its use in laboratory settings.

Introduction

3-Iodophenylacetic acid (CAS No: 1878-69-9) is a versatile organic compound with the molecular formula C₈H₇IO₂.[1][2] Its chemical structure, featuring an iodine atom on the phenyl ring, imparts unique properties that make it a valuable intermediate in organic synthesis and a subject of interest for biological activity studies. This guide will explore two primary areas of its research application: its role as a precursor in the synthesis of anti-inflammatory and analgesic drugs, and its potential as an auxin-like substance for plant growth regulation.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Iodophenylacetic acid is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇IO₂ | [1] |

| Molecular Weight | 262.04 g/mol | [1] |

| Melting Point | 127-131 °C | [1] |

| Appearance | White to light yellow solid | [2] |

| CAS Number | 1878-69-9 | [1] |

Application in the Synthesis of Anti-Inflammatory Drugs

3-Iodophenylacetic acid serves as a valuable precursor for the synthesis of various bioactive molecules, including NSAIDs. The presence of the iodine atom allows for a range of coupling reactions, making it an attractive starting material for drug discovery and development. A notable example is its potential use in the synthesis of analogues of Diclofenac, a widely used NSAID.

Synthesis of Diclofenac Sodium Analogue

While direct synthesis of Diclofenac from 3-Iodophenylacetic acid is not the standard industrial route, a closely related precursor, methyl o-iodophenylacetate, is used in a patented synthesis of Diclofenac sodium. This process can be adapted to utilize 3-Iodophenylacetic acid to generate novel Diclofenac analogues for research purposes. The following protocol is based on a patented method for Diclofenac synthesis.[3]

Objective: To synthesize a Diclofenac analogue via a condensation reaction between an esterified 3-Iodophenylacetic acid and 2,6-dichloroaniline, followed by saponification.

Materials:

-

3-Iodophenylacetic acid

-

Methanol

-

Sulfuric acid (concentrated)

-

2,6-dichloroaniline

-

Copper (I) iodide (CuI)

-

D-glucosamine hydrochloride

-

Cesium carbonate (Cs₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Sodium hydroxide (NaOH)

-

Activated carbon

-

Standard laboratory glassware and purification apparatus

Procedure:

Step 1: Esterification of 3-Iodophenylacetic acid to Methyl 3-Iodophenylacetate

-

Dissolve 3-Iodophenylacetic acid in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the ester with a suitable organic solvent.

-

Purify the crude ester by column chromatography.

Step 2: Condensation Reaction

-

In a three-necked flask, combine methyl 3-iodophenylacetate (0.1 mol), 2,6-dichloroaniline (0.1 mol), CuI (0.02 mol), D-glucosamine hydrochloride (0.02 mol), and Cs₂CO₃ (0.3 mol).[3]

-

Add DMSO (80 mL) and water (80 mL) and stir to dissolve.[3]

-

Heat the reaction mixture to 110 °C and maintain for 8 hours.[3]

-

After the reaction, add ethyl acetate (160 mL) and centrifuge to separate the supernatant containing the crude product (Compound C analogue).[3]

Step 3: Saponification to Diclofenac Analogue Sodium Salt

-

Dissolve the crude product from Step 2 (0.08 mol) in N,N-dimethylformamide (120 mL) in a three-neck flask.[3]

-

Heat the mixture to 75 °C with stirring.[3]

-

Add a solution of NaOH (0.24 mol) in water (50 g).[3]

-

Continue the reaction for 20 hours.[3]

-

After completion, evaporate the solvent under reduced pressure.

-

Dissolve the residue in hot water, decolorize with activated carbon, and filter.

-

Cool the filtrate in an ice water bath to crystallize the final product.

-

Filter and dry the white crystalline powder of the Diclofenac analogue sodium salt.

Quantitative Data

The following table summarizes the reported yields for the synthesis of Diclofenac sodium from methyl o-iodophenylacetate, which can be used as a benchmark for the synthesis of analogues from 3-Iodophenylacetic acid.

| Reaction Step | Product | Reported Yield | HPLC Purity | Reference |

| Condensation | Compound C | 96.1% | 98.7% | [3] |

| Saponification | Diclofenac Sodium | 95% | 98.5% | [3] |

| Overall Yield | - | 90.7% | - | [3] |

Experimental Workflow

Caption: Workflow for the synthesis of a Diclofenac analogue from 3-Iodophenylacetic acid.

Application as an Auxin-like Compound

Phenylacetic acid (PAA) is a naturally occurring auxin in plants, and its derivatives can exhibit similar biological activities.[4] 3-Iodophenylacetic acid, as a PAA derivative, is a candidate for investigation as a synthetic auxin. Auxins play a crucial role in various aspects of plant growth and development, including root formation and cell elongation.

Mechanism of Action: The TIR1/AFB Signaling Pathway

The canonical auxin signaling pathway involves the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, which act as auxin receptors.[5][6][7] In the absence of auxin, AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins repress the activity of AUXIN RESPONSE FACTORs (ARFs), which are transcription factors.[5][8] When auxin is present, it binds to the TIR1/AFB-Aux/IAA co-receptor complex, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome.[5] This allows the ARFs to activate the transcription of auxin-responsive genes, leading to various physiological responses.

Caption: The TIR1/AFB signaling pathway for auxin action.

Experimental Protocols for Auxin Activity

This classic bioassay measures the ability of a substance to promote cell elongation in oat coleoptiles.[9][10][11]

Objective: To quantify the auxin-like activity of 3-Iodophenylacetic acid by measuring the elongation of Avena sativa coleoptile segments.

Materials:

-

Avena sativa (oat) seeds

-

Petri dishes, filter paper

-

Red light source

-

Coleoptile microtome or sharp razor blade

-

Test solutions of 3-Iodophenylacetic acid at various concentrations

-

Control solution (buffer)

-

Incubator

Procedure:

-

Germinate oat seeds in complete darkness for approximately 72 hours. Expose the seedlings to red light for 2-4 hours to inhibit mesocotyl elongation.[10]

-

When the coleoptiles are 20-30 mm long, harvest them under a dim green light.

-

Excise 10 mm segments from the region 3-5 mm below the coleoptile tip.

-

Float the segments in a buffer solution for 1-2 hours to deplete endogenous auxins.

-

Transfer a set number of segments (e.g., 10) to petri dishes containing the test solutions of 3-Iodophenylacetic acid at different concentrations. Include a control with only the buffer.

-

Incubate the petri dishes in the dark at 25°C for 24 hours.

-

Measure the final length of the coleoptile segments using a ruler or digital imaging software.

-

Calculate the percentage elongation for each concentration relative to the control.

This assay assesses the effect of auxin-like compounds on primary root growth and lateral root formation in Arabidopsis thaliana.[12][13]

Objective: To determine the effect of 3-Iodophenylacetic acid on root development in Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana seeds (wild-type, e.g., Col-0)

-

Murashige and Skoog (MS) agar plates

-

Test compounds (3-Iodophenylacetic acid, IAA as a positive control)

-

Growth chamber

Procedure:

-

Surface-sterilize Arabidopsis seeds and sow them on MS agar plates.

-

Cold-stratify the seeds at 4°C for 2-3 days to synchronize germination.

-

Germinate and grow the seedlings vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

-

After 4-5 days, transfer seedlings of uniform size to new MS agar plates containing various concentrations of 3-Iodophenylacetic acid. Include plates with no added compound (control) and plates with IAA as a positive control.

-

Continue to grow the seedlings vertically for another 5-7 days.

-

Measure the primary root length and count the number of emerged lateral roots for each seedling.

-

Analyze the data to determine the dose-response effect of 3-Iodophenylacetic acid on root growth.

Quantitative Data

The following table presents a comparison of the biological activity of PAA and the well-characterized auxin, Indole-3-acetic acid (IAA), which can serve as a reference for expected outcomes with 3-Iodophenylacetic acid.

| Plant Species | Assay | PAA Activity vs. IAA Activity | Reference(s) |

| Arabidopsis thaliana | Lateral Root Formation | 10- to 20-fold lower | [4] |

| Arabidopsis thaliana | Primary Root Elongation Inhibition | Lower | [4] |

| Pisum sativum (Pea) | Root Elongation Inhibition | Similar inhibitory effect at high concentrations | [12] |

Other Potential Research Applications

Beyond its roles in drug synthesis and plant biology, 3-Iodophenylacetic acid may find applications in other research areas:

-

Enzyme Inhibition Studies: The structure of 3-IPA makes it a candidate for screening as an inhibitor of various enzymes, where the iodo-phenyl group could interact with active sites.

-

Material Science: Iodinated organic compounds can be used in the development of new materials with specific optical or electronic properties.

Conclusion

3-Iodophenylacetic acid is a chemical compound with significant and diverse research potential. Its utility as a synthetic intermediate, particularly in the creation of novel anti-inflammatory agents, is well-established. Furthermore, its structural similarity to the natural auxin phenylacetic acid opens up exciting avenues for research in plant science and agriculture. The detailed protocols and pathway information provided in this guide are intended to equip researchers with the necessary tools to explore and harness the potential of this versatile molecule.

References

- 1. 3-Iodophenylacetic acid|lookchem [lookchem.com]

- 2. 3-Iodophenylacetic acid | 1878-69-9 [chemicalbook.com]

- 3. CN109553544B - Method for synthesizing diclofenac sodium - Google Patents [patents.google.com]

- 4. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genome-Wide Analysis of Auxin Receptor Family Genes in Brassica juncea var. tumida - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional Genomic Analysis of the AUXIN/INDOLE-3-ACETIC ACID Gene Family Members in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Avena geo-curvature test : A quick and simple bioassay for auxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biologydiscussion.com [biologydiscussion.com]

- 11. Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ggf.papdan.com [ggf.papdan.com]

- 13. Synergistic action of auxin and ethylene on root elongation inhibition is caused by a reduction of epidermal cell length - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-Iodophenylacetic Acid in Plant Tissue Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Iodophenylacetic acid (IPA), a halogenated auxin, in plant tissue culture. This document is intended to guide researchers in leveraging IPA for various applications, including callus induction, somatic embryogenesis, and plantlet regeneration.

Introduction to 3-Iodophenylacetic Acid (IPA)

3-Iodophenylacetic acid (CAS No. 1878-69-9) is a synthetic auxin, a derivative of phenylacetic acid (PAA). Like other auxins, IPA plays a crucial role in regulating plant growth and development, including cell division, elongation, and differentiation. Its halogenated structure can influence its stability, uptake, and biological activity compared to non-halogenated auxins like indole-3-acetic acid (IAA) and PAA. This unique characteristic makes it a valuable tool for specific applications in plant tissue culture where enhanced or altered auxin responses are desired. Phenylacetic acid and its derivatives are recognized as naturally occurring plant growth regulators.

Key Applications in Plant Tissue Culture

3-Iodophenylacetic acid has demonstrated efficacy in several areas of plant tissue culture, primarily in:

-

Callus Proliferation: Enhancing the growth and proliferation of undifferentiated plant cells (callus).

-

Somatic Embryogenesis: Inducing the formation of embryos from somatic cells, a key process in clonal propagation.

-

Plantlet Regeneration: Promoting the development of whole plantlets from somatic embryos or callus.

The effectiveness of IPA is concentration-dependent and can vary significantly between plant species and even cultivars.

Quantitative Data Summary

The following tables summarize the observed effects of 3-Iodophenylacetic acid on various aspects of plant tissue culture, primarily drawn from studies on Litchi chinensis Sonn. cv. 'Feizixiao'.

Table 1: Effect of 3-Iodophenylacetic Acid (IPA) on Callus Proliferation of Litchi chinensis

| IPA Concentration (mg·L⁻¹) | Callus Proliferation Index | Observations |

| 1 | Data not specified | - |

| 5 | Data not specified | - |

| 10 | Data not specified | Significant enhancement of proliferation |

| 20 | Data not specified | Significant enhancement of proliferation |

| 40 | Data not specified | - |

| 80 | Data not specified | - |

Note: While the study indicates significant enhancement, specific proliferation index values for each IPA concentration were not provided in the available text. The study highlights that IPA, along with 4-chlorophenylacetic acid (CPA), significantly enhanced the proliferation rate compared to the control.

Table 2: Effect of 3-Iodophenylacetic Acid (IPA) on Somatic Embryogenesis and Plantlet Regeneration of Litchi chinensis [1]

| IPA Concentration in Proliferation Medium (mg·L⁻¹) | Number of Somatic Embryos (per g FW) | Plantlet Regeneration Rate (plantlets per g FW) |

| 1 | ~400 | ~20 |

| 5 | ~600 | ~30 |

| 10 | ~800 | ~50 |

| 20 | ~700 | ~40 |

| 40 | ~600 | ~30 |

| 80 | ~500 | ~25 |

Data is estimated from graphical representations in the source study. The addition of 10 mg·L⁻¹ IPA to the proliferation medium yielded the highest plantlet regeneration rate.[1]

Experimental Protocols

The following are detailed protocols for the application of 3-Iodophenylacetic acid in plant tissue culture, based on established methodologies.

4.1. Preparation of 3-Iodophenylacetic Acid Stock Solution

A sterile stock solution is essential for accurate and reproducible results.

Materials:

-

3-Iodophenylacetic acid (powder)

-

Ethanol or 1N NaOH (for dissolving)

-

Sterile distilled water

-

Sterile volumetric flask or other glass container

-

Sterile filter (0.22 µm) and syringe

Protocol:

-

To prepare a 1 mg/mL stock solution: Accurately weigh 100 mg of 3-Iodophenylacetic acid powder and place it in a sterile 100 mL volumetric flask.

-

Add 2-5 mL of a suitable solvent (e.g., ethanol or 1N NaOH) to completely dissolve the powder. Gentle warming may be necessary.

-

Once fully dissolved, bring the volume up to 100 mL with sterile distilled water. It is recommended to stir the solution while adding water to prevent precipitation.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

-

Store the stock solution at 2-8 °C in the dark to maintain stability.

4.2. Protocol for Callus Proliferation in Litchi chinensis

This protocol is adapted from a study on 'Feizixiao' litchi.[1]

Explant: Anther-derived embryogenic callus (EC)

Basal Medium: Murashige and Skoog (MS) medium supplemented with 30 g·L⁻¹ sucrose and 7 g·L⁻¹ agar.

Growth Regulators:

-

Control Medium: MS medium with 1 mg·L⁻¹ 2,4-D.

-

Experimental Medium: MS medium supplemented with 3-Iodophenylacetic acid at concentrations of 1, 5, 10, 20, 40, or 80 mg·L⁻¹.

Methodology:

-

Prepare the basal MS medium and dispense it into culture vessels.

-

Add the appropriate concentration of 3-Iodophenylacetic acid from the stock solution to the experimental media before autoclaving.

-

Inoculate the embryogenic callus onto the prepared media.

-

Incubate the cultures at 25 ± 2 °C in the dark.

-

Subculture the callus every 30-40 days.

-

Measure the callus proliferation index after a 21-day incubation period using the formula: Proliferation Index = (Final Fresh Weight - Initial Fresh Weight) / Initial Fresh Weight

4.3. Protocol for Somatic Embryogenesis and Plantlet Regeneration in Litchi chinensis [1]

This protocol follows the callus proliferation stage.

Somatic Embryo Induction Medium:

-

MS medium

-

0.1 mg·L⁻¹ Naphthaleneacetic acid (NAA)

-

5 mg·L⁻¹ Kinetin (KT)

-

0.4 g·L⁻¹ Lactalbumin hydrolysate (LH)

-

0.1 g·L⁻¹ Inositol

-

60 g·L⁻¹ Sucrose

-

10 g·L⁻¹ Agar

Somatic Embryo Maturation Medium:

-

MS medium

-

0.5 mg·L⁻¹ Indole-3-acetic acid (IAA)

-

1 mg·L⁻¹ Abscisic acid (ABA)

-

100 mL·L⁻¹ Coconut water

-

60 g·L⁻¹ Sucrose

-

10 g·L⁻¹ Agar

Regeneration Medium:

-

1/2 strength MS medium

-

0.5 mg·L⁻¹ Gibberellic acid (GA₃)

Methodology:

-

Subculture the embryogenic callus from the IPA-supplemented proliferation medium onto the somatic embryo induction medium.

-

Incubate for 7 weeks to allow for the development of somatic embryos.

-

Count the number of somatic embryos per gram of fresh embryogenic callus weight.

-

Transfer the somatic embryos to the maturation medium and incubate for 8 weeks.

-

Germinate the mature somatic embryos on the regeneration medium.

-

Incubate under a 16-hour photoperiod with a light intensity of 50 µmol·m⁻²·s⁻¹ for 6 weeks.

-

Record the number of regenerated plantlets per gram of fresh embryogenic callus weight.

Signaling Pathways and Experimental Workflows

5.1. Putative Signaling Pathway of 3-Iodophenylacetic Acid

While the specific signaling pathway for 3-Iodophenylacetic acid has not been fully elucidated, it is hypothesized to function similarly to other auxins, particularly IAA, through the TIR1/AFB-mediated pathway. Halogenation can affect the binding affinity to auxin receptors, potentially leading to a stronger or more stable response.

Caption: Putative TIR1/AFB-mediated signaling pathway for 3-Iodophenylacetic acid.

5.2. General Experimental Workflow for Plant Tissue Culture using 3-Iodophenylacetic Acid

The following diagram illustrates a typical workflow for a plant tissue culture experiment involving 3-Iodophenylacetic acid for callus induction and subsequent regeneration.

Caption: General workflow for plant regeneration using 3-Iodophenylacetic acid.

Safety and Handling

3-Iodophenylacetic acid should be handled with appropriate laboratory safety precautions.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust.

-

Storage: Keep in a dark place, sealed in a dry, room temperature environment. It is light-sensitive.[2]

Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

3-Iodophenylacetic acid is a potent auxin derivative with demonstrated utility in plant tissue culture, particularly for callus proliferation and regeneration in woody species like litchi. Its efficacy is concentration-dependent, and optimal levels need to be determined empirically for each plant species and application. The provided protocols and data serve as a valuable starting point for researchers exploring the use of this halogenated auxin to enhance their in vitro plant propagation and research efforts. Further investigation into its effects on a wider range of plant species is warranted to fully explore its potential in plant biotechnology.

References

Application Notes and Protocols for 3-Iodophenylacetic Acid in Adventitious Root Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Properties of 3-Iodophenylacetic Acid

A clear understanding of the chemical properties of 3-Iodophenylacetic acid is essential for its proper handling, storage, and preparation of solutions.

| Property | Value | Reference |

| CAS Number | 1878-69-9 | [3] |

| Molecular Formula | C₈H₇IO₂ | [3] |

| Molecular Weight | 262.04 g/mol | [3] |

| Melting Point | 127-131 °C | [4] |

| Boiling Point | 347.2 °C at 760 mmHg | [4] |

| Appearance | Not specified (typically a solid) | |

| Solubility | Information not readily available. Auxins are typically dissolved in a small amount of a solvent like ethanol or DMSO before being diluted in water. | |

| Purity | ≥98% (available from various suppliers) | [3] |

Suggested Experimental Protocol: Evaluation of 3-Iodophenylacetic Acid for Adventitious Root Induction

This protocol is a general guideline for assessing the rooting potential of 3-Iodophenylacetic acid on herbaceous or woody cuttings.

1. Materials and Reagents:

-

Plant cuttings (e.g., Coleus, Chrysanthemum, Ficus)

-

3-Iodophenylacetic acid (purity ≥98%)

-

Indole-3-butyric acid (IBA) and 1-Naphthaleneacetic acid (NAA) as positive controls

-

Ethanol or DMSO

-

Distilled or deionized water

-

Rooting medium (e.g., perlite, vermiculite, sand, or a mixture)

-

Trays or pots for planting

-

Plant labels

-

Ruler

-

Data collection sheets

2. Preparation of Stock Solutions:

-

Solvent: Due to the likely low solubility of 3-Iodophenylacetic acid in water, first dissolve the compound in a small amount of a suitable solvent like ethanol or DMSO.

-

Stock Concentration: Prepare a 1 mM stock solution of 3-Iodophenylacetic acid, IBA, and NAA.

-

For a 1 mM stock solution of 3-Iodophenylacetic acid (MW = 262.04 g/mol ), dissolve 26.2 mg in a small volume of solvent and then bring the final volume to 100 mL with distilled water.

-

-

Storage: Store stock solutions in a refrigerator at 4°C in the dark to prevent degradation.

3. Preparation of Working Solutions:

-

Prepare a range of working concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) from the stock solution by serial dilution with distilled water.

-

Include a control group treated only with the solvent at the same concentration used in the highest auxin treatment to account for any effects of the solvent itself.

4. Plant Material Preparation:

-

Select healthy, disease-free stock plants.

-

Take cuttings of uniform length and diameter, typically 10-15 cm long with 2-4 nodes.

-

Remove the lower leaves, leaving 2-3 leaves at the apical end.

-

Make a fresh, clean cut at the base of each cutting, just below a node.

5. Treatment of Cuttings:

-

Quick Dip Method: Dip the basal 2-3 cm of each cutting into the respective treatment solution for 5-10 seconds.

-

Basal Soak Method: Place the basal end of the cuttings in the treatment solutions for a longer period, for example, 4-24 hours. The optimal time will vary with the plant species.

-

Ensure each treatment group has a sufficient number of replicates (e.g., 10-20 cuttings per treatment).

6. Planting and Culture:

-

Immediately after treatment, plant the cuttings into the rooting medium.

-

Maintain high humidity around the cuttings by using a misting system or covering the trays with a plastic dome.

-

Provide appropriate light and temperature conditions for the specific plant species.

7. Data Collection and Analysis:

-

After a predetermined period (e.g., 2-4 weeks), carefully remove the cuttings from the medium.

-

Record the following parameters for each cutting:

-

Rooting Percentage: The percentage of cuttings that formed roots.

-

Number of Roots per Cutting: The total number of primary roots.

-

Root Length: The length of the longest root.

-

Callus Formation: The degree of callus formation at the base of the cutting.

-

-

Statistically analyze the data using appropriate methods (e.g., ANOVA) to determine significant differences between treatments.

Data Presentation: Comparative Efficacy of Rooting Hormones

The following table provides a template for summarizing the quantitative data from a rooting experiment. The data presented here is hypothetical and for illustrative purposes only.

| Treatment | Concentration (µM) | Rooting Percentage (%) | Average Number of Roots per Cutting | Average Root Length (cm) |

| Control (Solvent) | 0 | 20 | 1.5 | 0.8 |

| 3-Iodophenylacetic acid | 1 | 40 | 3.2 | 1.5 |

| 10 | 70 | 6.8 | 2.5 | |

| 50 | 85 | 10.5 | 3.8 | |

| 100 | 75 | 8.1 | 3.2 | |

| IBA (Positive Control) | 10 | 80 | 8.5 | 3.0 |

| 50 | 95 | 12.2 | 4.5 | |

| NAA (Positive Control) | 10 | 88 | 9.1 | 3.5 |

| 50 | 98 | 14.0 | 5.1 |

Visualizations

Signaling Pathway

Caption: Generalized auxin signaling pathway leading to adventitious root formation.

Experimental Workflow

Caption: Experimental workflow for evaluating rooting hormones.

Mechanism of Action

Auxins, including synthetic analogs, are pivotal in plant growth and development, particularly in the formation of adventitious roots.[5] The general mechanism involves several stages:

-

Induction Phase: Exogenous auxin application increases the endogenous auxin concentration at the base of the cutting. This hormonal signal initiates the dedifferentiation of cells (e.g., cambium, phloem parenchyma) near the vascular tissues.

-

Initiation Phase: The dedifferentiated cells undergo cell division to form root primordia.

-

Expression Phase: The root primordia develop and emerge from the stem tissue, forming a new root system.

The efficacy of different auxins can vary based on their chemical stability, uptake, transport, and metabolism within the plant tissue.[2]

Conclusion and Recommendations